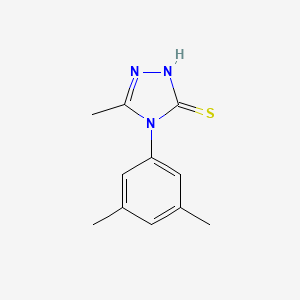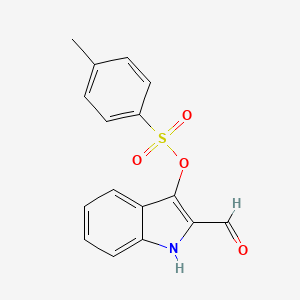![molecular formula C17H24N4O3S B4687162 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B4687162.png)
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE
Overview
Description
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 4-(4-methoxybenzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-HYDROXYPHENYL)METHYL]PIPERAZINE.
Reduction: Formation of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFIDE]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE.
Substitution: Formation of N-alkylated derivatives of the piperazine ring.
Scientific Research Applications
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE
- **1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-HYDROXYPHENYL)METHYL]PIPERAZINE
Uniqueness
1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of both a methoxy group and a sulfonyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-20-14-17(12-18-20)25(22,23)21-10-8-19(9-11-21)13-15-4-6-16(24-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJULGFTXOABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)ethyl]propanamide](/img/structure/B4687084.png)

![3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4687101.png)
![methyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4687102.png)

![4-[(4-fluorobenzyl)amino]-3-methylbenzoic acid](/img/structure/B4687126.png)
![N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B4687128.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE](/img/structure/B4687135.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)

![3-chloro-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B4687181.png)

![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4687189.png)
